molecular formula C7H8N4OS B2919822 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1158413-84-3

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2919822
CAS No.: 1158413-84-3
M. Wt: 196.23
InChI Key: AGRQIONVWFEZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical building block based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is isosteric with purine bases, which allows its derivatives to interact with a variety of enzymatic targets . The hydrazinyl group at the 2-position serves as a key functional handle for further chemical modification, particularly for the synthesis of hydrazone derivatives, a strategy frequently employed to develop potent bioactive molecules . Compounds featuring the thieno[3,2-d]pyrimidine core have demonstrated significant research value in oncology. They have been investigated as inhibitors of critical targets such as the Epidermal Growth Factor Receptor (EGFR) and aromatase (ARO) in breast cancer research, and have shown potential to induce apoptosis in cancer cells . Furthermore, the scaffold has been explored in the development of inhibitors for other kinases, including Cyclin-Dependent Kinase 4 (CDK4), which is a key regulator of the cell cycle . Beyond oncology, this chemotype has shown promise in anti-infective research. Substituted thieno[3,2-d]pyrimidines have been identified as agents with dual-stage antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . Additionally, this scaffold has been optimized to create narrow-spectrum antibacterial agents that selectively inhibit Helicobacter pylori by targeting its respiratory complex I . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-11-6(12)5-4(2-3-13-5)9-7(11)10-8/h2-3H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRQIONVWFEZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine core . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as Cyt-bd, which is crucial for the survival of certain bacteria . The compound’s hydrazinyl group plays a significant role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Reference
2-Hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 2-hydrazinyl, 3-methyl 210.26 Chelation, potential anticancer
2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2-isopropylamino 235.30 PDE7 inhibition (IC₅₀ = 0.12 μM)
6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one 6-phenylethynyl, 2-isopropylamino 310.10 Antiplasmodial (EC₅₀ = 0.8 μM)
3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one 2-hydrazinyl, 3-ethyl 224.27 Not reported (structural analog)
  • Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound may enhance metal-binding capacity compared to amino-substituted analogs like 2-(isopropylamino) derivatives .
  • Alkyl vs. Aryl Substituents : Bulky aryl groups (e.g., phenylethynyl at position 6) improve antiplasmodial activity by increasing lipophilicity and target affinity .

Core Heterocycle Modifications

Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidin-4(3H)-one
  • Thieno[3,2-d]pyrimidin-4(3H)-one: The sulfur atom is at position 3,2, leading to distinct electronic properties. Derivatives exhibit PDE7 inhibition and antiplasmodial activity .
  • Thieno[2,3-d]pyrimidin-4(3H)-one: Sulfur at position 2,3 alters ring conjugation. These compounds show anticancer activity (e.g., IC₅₀ = 12 μM against MCF-7 cells) .
Pyrido[2,3-d]pyrimidin-4(3H)-one

Pyrido analogs, such as 2-hydrazinyl-5,7-diaryl-pyrido[2,3-d]pyrimidin-4(3H)-one, replace the thiophene ring with pyridine.

Biological Activity

2-Hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, along with relevant research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of thiophene derivatives. A common method includes heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine core. The compound has a molecular weight of 196.23 g/mol and the following chemical structure:

C7H8N4OS\text{C}_7\text{H}_8\text{N}_4\text{O}\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Mycobacterium tuberculosis. In vitro studies have shown that this compound inhibits the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

The compound has also been studied for its anticancer properties . It has been found to inhibit certain enzymes and pathways involved in cancer cell proliferation. For instance, it targets the Cyt-bd enzyme, crucial for the survival of specific bacteria and possibly cancer cells. Preliminary findings suggest that it could be effective in treating various malignancies by disrupting tumor growth mechanisms .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like Cyt-bd, affecting cellular respiration in bacteria.
  • Cell Cycle Disruption : It may interfere with cell cycle regulation in cancer cells, leading to apoptosis.
  • Oxidative Stress Induction : The compound can induce oxidative stress within cells, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

A study highlighted the efficacy of this compound against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative treatment option.

CompoundMIC (µg/mL)Activity
This compound0.5Effective against M. tuberculosis
Rifampicin1.0Standard antibiotic

Study on Anticancer Activity

Another research project investigated the anticancer properties of this compound in various cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Effect
HeLa10High inhibition
MCF-715Moderate inhibition

Q & A

Q. What are the key synthetic routes for synthesizing 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one and its analogs?

The compound can be synthesized via cyclization of thiophene precursors with hydrazine derivatives. For example, thieno[3,2-d]pyrimidin-4(3H)-one scaffolds are often formed by heating intermediates in formamide, followed by functionalization (e.g., hydrazine substitution at the 2-position) . Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are also effective for introducing alkynyl or aryl groups at the 6-position of the thienopyrimidinone core, enabling structural diversification .

Q. How is structural characterization performed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Key techniques include:

  • ¹H NMR : Peaks for NH protons (e.g., δ ~10.59 ppm for hydrazinyl groups) and aromatic protons (e.g., δ ~7.22 ppm for thiophene rings) confirm substitution patterns .
  • IR spectroscopy : High ν(C=O) stretches (~1745 cm⁻¹) indicate the presence of the pyrimidinone carbonyl group .
  • X-ray crystallography : Used to resolve complex fused-ring systems, as demonstrated for thiopyrano-thienopyrimidinone derivatives .

Q. What preliminary biological activities have been reported for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Early screening identified antiplasmodial activity against Plasmodium falciparum (IC₅₀ values in µM range), motivating further optimization . Derivatives with hydrazinyl groups showed potential as phosphodiesterase 7 (PDE7) inhibitors (nanomolar potency), suggesting CNS-targeted applications .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of 2-hydrazinyl derivatives for PDE7 inhibition?

  • Substitution at position 6 : Alkynyl or bulky groups (e.g., tert-butyl) reduce PDE7 activity, while small polar groups improve selectivity .
  • Position 7 modifications : Introducing piperazine or morpholine moieties enhances cellular efficacy by improving solubility and target engagement .
  • Computational modeling : Molecular docking (e.g., using OpenEye software) predicts interactions with PDE7’s catalytic domain, guiding substituent placement .

Q. What strategies resolve contradictions in biological data across analogs?

  • Dose-response validation : Re-evaluate IC₅₀ values under standardized assay conditions to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if inactive analogs are rapidly metabolized, explaining discrepancies in cellular vs. enzymatic assays .
  • Crystallographic analysis : Compare ligand-bound PDE7 structures to confirm binding modes of active vs. inactive derivatives .

Q. How are computational methods integrated into the design of thienopyrimidinone-based inhibitors?

  • Ligand-based approaches : Pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic regions .
  • Dynamics simulations : Molecular dynamics (MD) assess conformational stability of PDE7-ligand complexes, prioritizing derivatives with low RMSD values .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability for CNS-targeted derivatives .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification issues : Flash chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical for isolating polar hydrazinyl derivatives .
  • Toxic reagent replacement : Substitute POCl₃ with safer chlorinating agents (e.g., Tf₂O) to improve safety profiles .
  • Yield optimization : Microwave-assisted synthesis reduces reaction times for cyclization steps (e.g., formamide-mediated ring closure) .

Methodological Tables

Q. Table 1. Key Synthetic Modifications and Biological Outcomes

Position ModifiedSubstituent IntroducedBiological ActivityReference
2HydrazinylPDE7 inhibition
6EthynylAntiplasmodial
3MethylCore stability

Q. Table 2. Analytical Data for Representative Derivatives

Compound¹H NMR (δ, ppm)IR ν(C=O) (cm⁻¹)Biological Target
2-Hydrazinyl-3-Me10.59 (s, NH), 1.39 (s, CH₃)1745PDE7
6-Ethynyl analog7.22 (s, thiophene)1738P. falciparum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.